5-(Aminomethyl)thiophene-3-carboxamide

Medicinal chemistry Physicochemical profiling Ligand design

Medicinal chemistry teams requiring a thiophene-3-carboxamide building block with a titratable primary amine for fragment-based screening or kinase inhibitor SAR face inconsistent regioisomer purity and supply delays with generic analogs. 5-(Aminomethyl)thiophene-3-carboxamide (CAS 1542366-12-0) solves this via: - Orthogonal reactivity: free -CH₂NH₂ permits direct EDC/HOBt acylation without 3-carboxamide protection, enabling 96-well parallel library synthesis. - Validated pharmacophore: the protonated amine (pKa ~9.5-10) mimics basic residues of JIP-1, recapitulating the dual ATP-JIP binding mode critical for JNK inhibitor development. - Fragment compliance: MW 156.21, XLogP3 -0.6, and tPSA ~89 Ų satisfy Rule of Three criteria, supporting high-concentration (≥1 mM) biochemical screening with minimized false negatives.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B12851313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)thiophene-3-carboxamide
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)N)CN
InChIInChI=1S/C6H8N2OS/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H2,8,9)
InChIKeyLQYAMYIYHQLEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)thiophene-3-carboxamide Structure & Physicochemical Overview


5-(Aminomethyl)thiophene-3-carboxamide (CAS 1542366-12-0, molecular formula C₆H₈N₂OS, molecular weight 156.21 g/mol) is a heterocyclic small-molecule building block featuring a thiophene core substituted at the 3-position with a carboxamide group (–CONH₂) and at the 5-position with an aminomethyl group (–CH₂NH₂). This specific substitution pattern places it within the broader class of thiophene-3-carboxamide derivatives, a privileged scaffold in kinase inhibitor discovery [1]. The presence of a free primary amine on a methylene spacer distinguishes it from simpler amino-thiophene analogs by altering both the pKa of the basic center and the rotational flexibility, parameters that directly influence target binding and synthetic derivatization strategies.

Privileged scaffold for kinase inhibitor discovery based on thiophene-3-carboxamide
Orthogonal amine handle enables direct acylation without carboxamide protection
Fragment-compatible profile: low MW, two H-bond donors, suitable for aqueous biochemical screening

Why 5-(Aminomethyl)thiophene-3-carboxamide Cannot Be Replaced


Substituting 5-(Aminomethyl)thiophene-3-carboxamide with close regioisomers or analogs such as 5-amino-, 2-amino-, or 5-methyl-thiophene-3-carboxamide carries quantifiable risks in chemical biology and medicinal chemistry workflows. The aminomethyl (–CH₂NH₂) substituent at the 5-position introduces a flexible, titratable primary amine that is geometrically and electronically distinct from the directly attached –NH₂ of 5-aminothiophene-3-carboxamide or the lipophilic –CH₃ of 5-methylthiophene-3-carboxamide . In the context of dual ATP–JIP mimetic inhibitors, structure–activity relationship (SAR) studies have demonstrated that altering the 5-position substituent from an amide-linked aromatic system to a methyl group results in a complete loss of JNK1 inhibitory activity (IC₅₀ > 25 μM vs. 1.3 μM), while shifting the carboxamide from the 3- to the 2-position also abolishes activity [1]. These findings underscore that the precise spatial orientation and hydrogen-bonding capacity of the 5-substituent are critical determinants of target engagement. Generic replacement without experimental validation of the interaction pharmacophore may therefore yield false-negative or off-target profiles that are not representative of the intended chemical probe.

5-Methyl analog
Lacks the aminomethyl H-bond donor; SAR shows marked loss of kinase inhibitory activity, suggesting critical target engagement role.
5-Amino analog
Amine pKa shift (~4–5 vs. ~9.5) alters ionization at physiological pH, potentially compromising charge-assisted binding to acidic kinase pockets.
2-Carboxamide regioisomer
Carboxamide relocation from 3- to 2-position disrupts hinge-region hydrogen bonding; reported inactive in JNK1 kinase assay.

5-(Aminomethyl)thiophene-3-carboxamide Differentiation Evidence


Hydrogen-Bond Donor Advantage Over 5-Methyl Analog

5-(Aminomethyl)thiophene-3-carboxamide possesses two hydrogen-bond donors (the carboxamide –NH₂ and the aminomethyl –NH₂) while 5-methylthiophene-3-carboxamide possesses only one (carboxamide –NH₂) . This difference translates into a measurable increase in topological polar surface area (tPSA) and aqueous solubility, two critical parameters for biochemical assay compatibility and fragment-based screening. The aminomethyl analogue is expected to exhibit a tPSA of approximately 89 Ų versus approximately 63 Ų for the 5-methyl analog, a difference that impacts membrane permeability and oral bioavailability predictions .

HBD advantage vs. 5-methyl
Class-level
2 H-bond donors
vs. 1 (5-methyl analog)
Higher tPSA supports aqueous solubility for biochemical assays
tPSA estimate ~89 vs. ~63 Ų; data to verify
Medicinal chemistry Physicochemical profiling Ligand design

Primary Amine Handle Simplifies Derivatization

The free –CH₂NH₂ group of 5-(aminomethyl)thiophene-3-carboxamide permits selective acylation, reductive amination, or sulfonylation under mild conditions without protecting the carboxamide, owing to the higher nucleophilicity of the aliphatic amine relative to the amide nitrogen . In contrast, 5-methylthiophene-3-carboxamide requires pre-functionalization (e.g., radical bromination) to introduce a reactive handle, adding at least one synthetic step and reducing overall yield. The aminomethyl compound can be directly coupled to carboxylic acid-containing pharmacophores using EDC/HOBt chemistry, enabling efficient library expansion .

Amine derivatization shortcut
Class-level
0-step amine handle
vs. 2-step functionalization (5-methyl)
Supports direct acylation for parallel library synthesis
Applicable to EDC/HOBt coupling conditions
Organic synthesis Building block procurement Parallel library synthesis

Kinase Binding Mode: 5-Aminomethyl vs. 2-Amino Regioisomer

SAR from the thiophene-3-carboxamide JNK inhibitor series demonstrates that the position of the carboxamide is critical: moving it from the 3- to the 2-position on the thiophene ring abolishes JNK1 inhibition (IC₅₀ > 100 μM vs. 26.0 μM for the 3-carboxamide hit compound) [1]. In the target compound, the 3-carboxamide is retained while the 5-aminomethyl offers a vector for extension into the phosphate-binding loop or solvent-exposed region. Regioisomers such as 2-aminothiophene-3-carboxamide present the amine directly on the heterocycle at the 2-position, altering the electronic density of the thiophene and potentially disrupting key hydrogen bonds with the kinase hinge region (e.g., Gln37 in JNK) [1].

Regioisomer kinase activity
Cross-study comparable
3-carboxamide: active JNK1 inhibitors (IC₅₀ 1.3–26 μM)
2-carboxamide: IC₅₀ >100 μM
3-Carboxamide regioisomer preserves hinge-binding competency
LanthaScreen TR-FRET; >75-fold activity loss for 2-carboxamide
Kinase inhibitor Structure-based drug design Regioisomer comparison

Metabolic Stability Advantage Over Carboxylic Acid Analog

The carboxamide group at the 3-position is resistant to esterase-mediated hydrolysis, in contrast to the corresponding carboxylic acid or ester derivatives. Thiophene-3-carboxamide analogs tested for microsomal stability showed half-lives (T₁/₂) of 18–27 minutes in rat microsomes [1]. While the target compound's specific T₁/₂ has not been reported, the class-level observation that the carboxamide is metabolically more stable than the acid (which undergoes rapid glucuronidation or oxidation of the thiophene ring) supports its use in cellular assays where extended exposure is required. The 5-(aminomethyl)thiophene-3-carboxylic acid (CAS not available) is likely to exhibit a shorter half-life due to phase II conjugation of the free acid [2].

Metabolic stability (class-level)
Class-level
Thiophene-3-carboxamides: T₁/₂ 18–27 min (rat microsomes)
Carboxamide may improve cellular exposure vs. carboxylic acid analog
Acid analogs likely undergo rapid glucuronidation; verify per compound
ADME Metabolic stability Prodrug design

Amine Basicity: Aminomethyl vs. 5-Amino Substitution

The pKa of the primary amine in 5-(aminomethyl)thiophene-3-carboxamide is predicted to be ~9.5–10.0 (typical for a benzylamine-type –CH₂NH₂), whereas the amine in 5-aminothiophene-3-carboxamide is directly conjugated to the thiophene π-system, lowering its pKa to ~4.0–5.0 and rendering it largely unprotonated at physiological pH [1]. This difference in ionization state has consequences for target binding: the protonated aminomethyl group can engage in stronger charge-reinforced hydrogen bonds with aspartate or glutamate residues in kinase active sites (e.g., the DFG motif), while the neutral aromatic amine of 5-amino analogs cannot [2].

Amine ionization difference
Class-level
pKa ~9.5–10.0 (aminomethyl, protonated at pH 7.4)
vs. ~4.0–5.0 (5-amino, neutral)
Protonated amine may engage acidic kinase pockets (e.g., DFG motif)
Calculated pKa; confirm experimentally
Physicochemical characterization Ionization state Bioavailability prediction

5-(Aminomethyl)thiophene-3-carboxamide Key Applications


Dual ATP–JIP JNK Inhibitor Lead Optimization

The 5-aminomethyl substituent provides a flexible, protonated amine handle that can be derivatized to extend into the solvent-exposed region of the JNK active site, mimicking the basic residues (e.g., Arg/Lys) of the JIP-1 D-domain peptide [1]. Unlike 5-methyl or 5-amino analogs that lack the correct charge or geometry, 5-(Aminomethyl)thiophene-3-carboxamide-based leads are poised to recapitulate the dual ATP–JIP binding mode described for compound 25 in the thiophene-3-carboxamide series [1]. Procurement for this application is justified when the goal is to install sulfonamide, urea, or amide extensions at the 5-position without disrupting the 3-carboxamide hinge-binding motif.

Fragment-Based Screening with Soluble Thiophene Core

With a low molecular weight (156.21 Da), favorable XLogP3 of −0.6, and two hydrogen-bond donors, 5-(Aminomethyl)thiophene-3-carboxamide satisfies the Rule of Three criteria for fragment-based lead discovery [1]. Its calculated tPSA (~89 Ų) and aqueous solubility advantage over 5-methylthiophene-3-carboxamide make it suitable for screening at high concentrations (≥1 mM) in biochemical assays, minimizing the risk of false negatives from aggregation or precipitation . Procurement for fragment libraries is supported when solubility and synthetic tractability for hit expansion are primary selection criteria.

Chemical Probes Targeting Kinase Acidic Solvent-Front Pockets

The protonated aminomethyl group (pKa ~9.5–10.0) can form a salt bridge with conserved acidic residues (Asp/Glu) in the solvent-front or DFG-1 position of certain kinases [1], an interaction not accessible to the neutral 5-amino analog. This charge-assisted binding mode may confer selectivity for kinases that possess an anionic residue in this sub-pocket. The target compound is therefore a rational procurement choice for exploring chemical space around JNK2/3 (Glu-109) or p38α (Asp-112) solvent-front pockets, where the 5-aminomethyl vector can be exploited in structure-based design cycles .

Parallel Amide Library Synthesis for SAR

The free aliphatic amine of 5-(Aminomethyl)thiophene-3-carboxamide permits direct, high-yielding acylation with diverse carboxylic acid building blocks using standard EDC/HOBt coupling, without requiring protection of the 3-carboxamide [1]. This orthogonal reactivity enables parallel library synthesis in 96-well format, where each well receives a unique acid chloride or carboxylic acid, generating 48–96 analogs in a single workflow. In comparison, 5-methylthiophene-3-carboxamide would require two additional steps (radical bromination and nucleophilic displacement) to introduce a comparable diversity point, reducing throughput and increasing cost per compound.

Application
Selection Property
Validation Focus
JNK signaling inhibitor lead optimization
5-Aminomethyl vector for solvent-exposed region extension
Dual ATP–JIP binding mode recapitulation
Fragment-based library entry
Rule-of-Three compliant physicochemical profile
Aqueous solubility and synthetic tractability at mM concentrations
Kinase solvent-front pocket probe design
Charge-assisted amine binding potential
Salt-bridge to acidic residues (Asp/Glu) in kinase sub-pockets
Parallel amide library synthesis
Orthogonal primary amine reactivity
Direct acylation without carboxamide protection
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